molecular formula C8H8ClNO2 B1295789 N-(4-Chloro-2-hydroxyphenyl)acetamide CAS No. 16323-09-4

N-(4-Chloro-2-hydroxyphenyl)acetamide

Cat. No. B1295789
CAS RN: 16323-09-4
M. Wt: 185.61 g/mol
InChI Key: DCKCNXPTCOPTIJ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “N-(4-Chloro-2-hydroxyphenyl)acetamide”

The compound N-(4-Chloro-2-hydroxyphenyl)acetamide is a derivative of acetanilide, which is characterized by the presence of a chloro group and a hydroxy group on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the behavior and properties that N-(4-Chloro-2-hydroxyphenyl)acetamide might exhibit.

Synthesis Analysis

The synthesis of related N-(2-hydroxyphenyl)acetamide derivatives involves various reactions with different reagents. For instance, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, as seen in the silylation of N-(2-hydroxyphenyl)acetamide . Another synthesis route involves the reaction with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives . These methods could potentially be adapted for the synthesis of N-(4-Chloro-2-hydroxyphenyl)acetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Chloro-2-hydroxyphenyl)acetamide has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Chloro-N-(2,4-dimethylphenyl)acetamide reveals the conformation of the N-H bond and the presence of intermolecular hydrogen bonds . These techniques could be employed to elucidate the molecular structure of N-(4-Chloro-2-hydroxyphenyl)acetamide, providing insights into its conformation and potential hydrogen bonding patterns.

Chemical Reactions Analysis

The chemical reactivity of N-(2-hydroxyphenyl)acetamide derivatives includes the formation of hydrogen bonds and the potential for various organic transformations. For instance, substituted N-(2-hydroxyphenyl)acetamides have been shown to form intra- and intermolecular hydrogen bonds . Additionally, reactions with aromatic amines can lead to the formation of heterocyclic compounds . These findings suggest that N-(4-Chloro-2-hydroxyphenyl)acetamide may also participate in similar chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives are influenced by their molecular structure. The presence of substituents such as chloro and hydroxy groups can affect properties like solubility, melting point, and reactivity. For example, the crystal structures of related compounds provide information on their solid-state conformations and possible interactions, such as hydrogen bonding and π-π interactions . These properties are crucial for understanding the behavior of N-(4-Chloro-2-hydroxyphenyl)acetamide in different environments and could inform its potential applications in various fields.

Scientific Research Applications

  • RANK Suppression

    • Field : Medical Research
    • Application : N-(2-Hydroxyphenyl)acetamide has been identified as a novel suppressor of RANK (Receptor Activator of Nuclear factor Kappa-Β) ligand-induced osteoclastogenesis .
    • Method : The assay was performed according to the kit’s manual that uses a modified method in which a chromogenic Fe 3+ xylenol orange reaction is used .
    • Results : The color reaction was measured at 540–610 nm .
  • Antimicrobial and Anticancer Drug Resistance

    • Field : Pharmacology
    • Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
    • Method : The molecular structures of the synthesized derivatives were confirmed .
    • Results : The results or outcomes of this application were not specified in the source .
  • Reductive Carbonylation of Nitrobenzene

    • Field : Chemical Engineering
    • Application : A new Pd-based catalytic system for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot has been proposed .
    • Method : The reaction was carried out in dilute acetic acid as a solvent, and the [PdCl 2 (dppb)] catalyst precursor leads in one pot to N-(4-hydroxyphenyl)acetamide .
    • Results : Under optimized reaction conditions, it was possible to produce N-(4-hydroxyphenyl)acetamide with a 85 mol % of selectivity in ca. 5 h .
  • Anti-Candida Agents

    • Field : Pharmacology
    • Application : Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide derivatives have been studied for their potential as anti-Candida agents .
    • Method : The molecular structures of the synthesized derivatives were confirmed .
    • Results : The results or outcomes of this application were not specified in the source .
  • Pharmaceutical Applications

    • Field : Pharmacology
    • Application : Research related to N-(2-chloro-5-hydroxyphenyl)acetamide has highlighted the importance of metabolic pathways and genetic differences in its effects and safety.
    • Method : The metabolism of the compound involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation.
    • Results : The results or outcomes of this application were not specified in the source.
  • Anti-Inflammatory Agents

    • Field : Pharmacology
    • Application : N-(2-chloro-5-hydroxyphenyl)acetamide and its derivatives have been studied for their potential as anti-inflammatory agents .
    • Method : The molecular structures of the synthesized derivatives were confirmed .
    • Results : The results or outcomes of this application were not specified in the source .
  • Antioxidant Agents

    • Field : Pharmacology
    • Application : 2-Chloro-N-(4-hydroxyphenyl)acetamide and its derivatives have been studied for their potential as antioxidant agents .
    • Method : The molecular structures of the synthesized derivatives were confirmed .
    • Results : The results or outcomes of this application were not specified in the source .
  • Antibacterial Agents

    • Field : Pharmacology
    • Application : N-(2-chloro-4-methylphenyl)acetamide and its derivatives have been studied for their potential as antibacterial agents .
    • Method : The molecular structures of the synthesized derivatives were confirmed .
    • Results : The results or outcomes of this application were not specified in the source .

Safety And Hazards

The safety information for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

Future Directions

The synthesis of “N-(4-hydroxyphenyl)acetamide”, a compound structurally similar to “N-(4-Chloro-2-hydroxyphenyl)acetamide”, has been a topic of interest for many industries that produce chemicals for pharmaceutical applications . Future research may focus on improving the sustainability of the production processes, which currently use multistep procedures with low overall yield and/or severe effluent problems .

properties

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCNXPTCOPTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936802
Record name N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-2-hydroxyphenyl)acetamide

CAS RN

16323-09-4
Record name Acetanilide, 4'-chloro-2'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016323094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-2-hydroxyphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-chlorophenol (1.01 g, 7.0 mmol) in methanol (10 mL) was added acetic anhydride (1.08 g, 10.55 mmol) and the reaction mixture was stirred at room temperature for 30 min. The volatiles were removed in vacuo and the residue was purified by silica gel flash chromatography (hexane:ethyl acetate 5:2) to give the subtitled compound (1.19 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Olvera-Rodríguez, R Hernández, A Medel… - Separation and …, 2019 - Elsevier
Most commonly employed anodes for photoelectrochemical degradation of organic contaminants in water are too thick, resulting in a low degradation efficiency due to the excessive …
Number of citations: 59 www.sciencedirect.com
E Brillas, JM Peralta-Hernández - Separation and Purification Technology, 2022 - Elsevier
Paracetamol (PCT) is widely used as an antipyretic and analgesic drug by animals and humans, and it is detected in most natural waters and wastewaters because it is not completely …
Number of citations: 9 www.sciencedirect.com
E Brillas, S Garcia-Segura - Journal of Environmental Chemical …, 2023 - Elsevier
Photoelectrocatalysis (PEC) is a promising powerful electrochemical advanced oxidation process (EAOP) that combines photocatalysis and electrolysis. Upon light irradiation over a …
Number of citations: 14 www.sciencedirect.com

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